3-Bromo-5-fluoro-4-nitropyridine is a halogenated pyridine derivative. Pyridine derivatives are a significant class of heterocyclic compounds with a wide range of applications in various scientific fields. 3-Bromo-5-fluoro-4-nitropyridine serves as a versatile building block in organic synthesis due to the presence of multiple reactive sites, allowing for diverse chemical transformations. It is particularly valuable in medicinal chemistry research, where it acts as a precursor for synthesizing more complex molecules with potential biological activities. []
3-Bromo-5-fluoro-4-nitropyridine, due to its halogen-rich nature, presents a valuable scaffold for synthesizing pentasubstituted pyridines. The compound readily undergoes C6 magnesiation, allowing for subsequent reactions with various electrophiles. This versatility makes it a valuable intermediate in synthesizing structurally diverse pyridines, broadening its potential applications. []
One notable reaction of 3-bromo-5-fluoro-4-nitropyridine is its direct fluorination. This reaction utilizes mild conditions, proceeding at room temperature, to yield 3-fluoro-4-nitropyridine N-oxide in moderate yield. The reaction is significant because it enables the direct introduction of fluorine into the pyridine ring, offering a new route for synthesizing fluorinated pyridines, which are valuable in medicinal chemistry. []
A key application of 3-bromo-5-fluoro-4-nitropyridine lies in its use as a precursor for radiolabeling with fluorine-18. This application stems from the ability to efficiently synthesize 3-fluoro-4-nitropyridine N-oxide through direct fluorination. The nitro group within 3-fluoro-4-nitropyridine N-oxide can then be readily reduced to an amine, resulting in 3-fluoro-4-aminopyridine. This synthetic route, particularly the direct fluorination step, provides an efficient pathway for incorporating fluorine-18 into the pyridine ring. Consequently, this method allows for synthesizing 3-[18F]fluoro-4-aminopyridine, a radiolabeled derivative of 4-aminopyridine, a clinically approved drug for improving motor symptoms in multiple sclerosis. This radiolabeled compound serves as a valuable tool for positron emission tomography (PET) imaging to visualize and study demyelination, a hallmark of multiple sclerosis, in a living brain. [, ]
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4